[2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
Description
The compound [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate (hereafter referred to by its full systematic name) is a hydrazone-based hybrid molecule synthesized via molecular hybridization strategies. Its structure features a central hydrazinylidene moiety linking a 4-phenylmethoxybenzoyl group to a 2-ethoxy-4-methoxybenzoate-substituted phenyl ring. Such compounds are often designed to enhance biological activity or physicochemical properties compared to parent molecules .
The presence of electron-donating groups (e.g., methoxy, ethoxy) and aromatic substituents (e.g., phenylmethoxy) may influence solubility, bioavailability, and binding interactions with biological targets .
Properties
CAS No. |
769150-41-6 |
|---|---|
Molecular Formula |
C31H28N2O6 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H28N2O6/c1-3-37-29-19-23(9-18-28(29)39-31(35)25-12-14-26(36-2)15-13-25)20-32-33-30(34)24-10-16-27(17-11-24)38-21-22-7-5-4-6-8-22/h4-20H,3,21H2,1-2H3,(H,33,34)/b32-20+ |
InChI Key |
UKRGFXWXAPQJFV-UZWMFBFFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-phenylmethoxybenzoyl hydrazine with 2-ethoxy-4-formylphenyl 4-methoxybenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research. Studies may focus on its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industry
In industry, [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into specific binding sites, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related hydrazone derivatives:
Key Observations:
Conversely, electron-donating groups (e.g., methoxy in the target compound) may improve solubility in polar solvents . Bulky substituents (e.g., naphthalene in ) increase molecular volume, as reflected in higher predicted Collision Cross Section (CCS) values (226.8 Ų vs. 210.5 Ų for the fluorinated analog) .
Synthetic Accessibility :
- Compounds with simpler acylhydrazine precursors (e.g., 4-methoxybenzoyl hydrazine in ) are synthesized in higher yields (>70%) compared to those requiring multi-step functionalization (e.g., sulfonamide derivatives in ) .
Biological Implications :
- While biological data for the target compound are absent in the evidence, structurally similar compounds (e.g., triazole-thiol derivatives in ) exhibit antioxidant and antimicrobial activities attributed to the hydrazone moiety’s metal-chelating capacity .
Biological Activity
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C30H30N2O5
- Molecular Weight : 494.57 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.
Structural Features
- The presence of ethoxy , methoxy , and hydrazone functional groups suggests potential interactions with biological targets.
- The phenylmethoxybenzoyl moiety may contribute to its lipophilicity, enhancing membrane permeability.
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antioxidant Activity : Compounds featuring hydrazone linkages have been shown to exhibit significant antioxidant properties by scavenging free radicals.
- Antimicrobial Properties : Many derivatives containing phenyl and methoxy groups demonstrate effective antimicrobial activity against a range of pathogens.
Pharmacological Effects
-
Anticancer Activity :
- A study on structurally related compounds indicated that hydrazone derivatives can inhibit cancer cell proliferation through apoptosis induction. This is likely mediated via the modulation of cell cycle regulators and apoptosis-related proteins.
-
Anti-inflammatory Effects :
- Compounds with similar structures have shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary studies suggest that derivatives may protect neuronal cells from oxidative stress, indicating potential in neurodegenerative disease models.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of similar compounds:
In Vivo Studies
In vivo studies have also provided insights into the efficacy of related compounds:
- A study demonstrated that a similar hydrazone compound significantly reduced tumor size in xenograft models, suggesting its potential as an anticancer agent.
- Another investigation highlighted the anti-inflammatory effects observed in animal models of arthritis, where treated groups showed reduced swelling and pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
